![molecular formula C7H7NO2 B064955 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide CAS No. 193605-33-3](/img/structure/B64955.png)
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, also known as DHFPO, is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. DHFPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-kB signaling, the suppression of COX-2 expression, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in the body. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses, which can prevent the spread of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide in lab experiments is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide. One area of research is to investigate its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is to explore its potential use as a chemotherapeutic agent for cancer. Additionally, future research could focus on developing more efficient synthesis methods for 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, which could increase its availability for use in laboratory experiments.
Conclusion
In conclusion, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its potential uses and to develop more efficient synthesis methods.
Méthodes De Synthèse
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide can be synthesized through a variety of methods, including the reaction of 2,3-dihydropyridine with oxygen in the presence of a catalyst, or the oxidation of 2,3-dihydropyridine with hydrogen peroxide. The most common method for synthesizing 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is through the oxidation of 2,3-dihydropyridine with m-chloroperbenzoic acid (m-CPBA) in the presence of acetic acid.
Applications De Recherche Scientifique
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses such as HIV and HCV.
Propriétés
Numéro CAS |
193605-33-3 |
|---|---|
Nom du produit |
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide |
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
5-oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-3-1-7-6(5-8)2-4-10-7/h1,3,5H,2,4H2 |
Clé InChI |
WDJWCAGQZHIELU-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
SMILES canonique |
C1COC2=C1C=[N+](C=C2)[O-] |
Synonymes |
Furo[3,2-c]pyridine,2,3-dihydro-,5-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



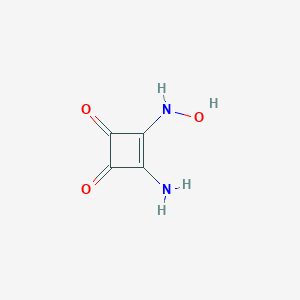
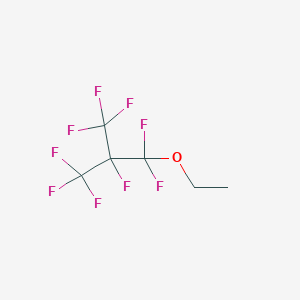
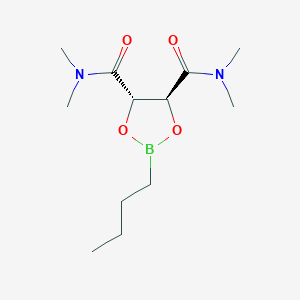
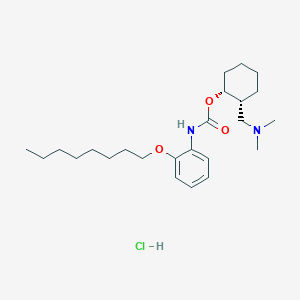
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
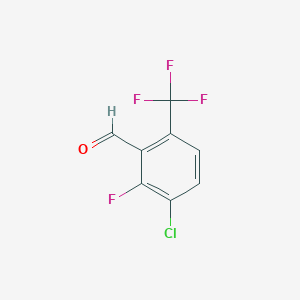
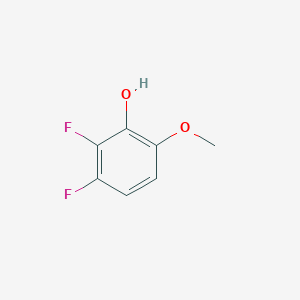
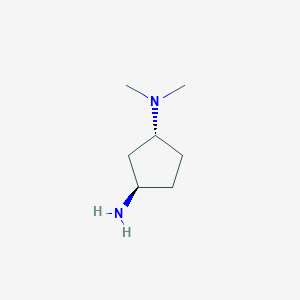
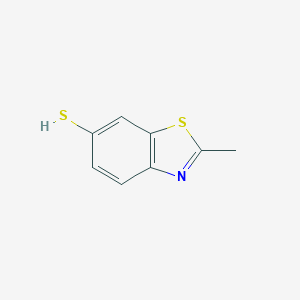
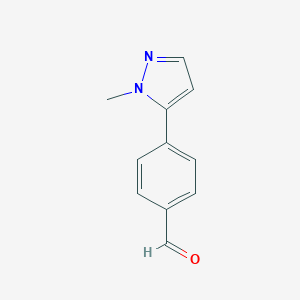
![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
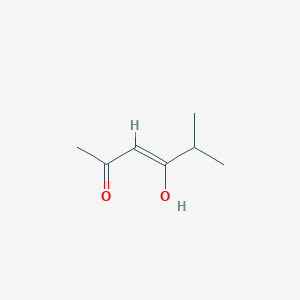
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)